molecular formula C11H16ClNO B1430983 [1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride CAS No. 21645-93-2

[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride

Cat. No.: B1430983
CAS No.: 21645-93-2
M. Wt: 213.7 g/mol
InChI Key: ZQWHVYBAENDVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Biochemical Analysis

Biochemical Properties

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with dopaminergic receptors, particularly D2R and D3R subtypes . These interactions are crucial in modulating neurotransmitter levels and influencing neurochemical pathways. Additionally, the compound’s structure allows it to participate in free radical cyclization cascades, which are essential for synthesizing complex polycyclic benzofuran compounds .

Cellular Effects

The effects of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride on various cell types and cellular processes are profound. In neurotoxicity studies, it has shown potential in protecting against cocaine-induced neurotoxicity by modulating dopamine levels in SH-SY5Y cell cultures . This compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with dopaminergic receptors and histaminergic receptor ligands . These interactions help in maintaining cellular homeostasis and preventing neurodegenerative effects.

Molecular Mechanism

At the molecular level, 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride exerts its effects through binding interactions with biomolecules. It acts as a ligand for dopaminergic receptors, particularly D2R and D3R, modulating their activity and influencing neurotransmitter release . The compound also participates in enzyme inhibition or activation, affecting various biochemical pathways. Its ability to form stable complexes with target proteins enhances its therapeutic potential in treating neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride change over time. Studies have shown that the compound remains stable under controlled conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained neuroprotective effects, indicating its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective properties without significant toxicity . At higher doses, adverse effects such as reduced cell viability and increased lactate dehydrogenase release have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II reactions to form metabolites that are excreted from the body . These metabolic processes are crucial for maintaining the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride within cells and tissues involve specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the brain, where it exerts its neuroprotective effects . Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Subcellular Localization

The subcellular localization of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is critical for its activity and function. The compound is predominantly localized in the cytoplasm and interacts with intracellular receptors and enzymes . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective participation in biochemical reactions and therapeutic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride typically involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound, ensuring high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction may produce benzofuran alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of benzofuran and amine functionalities makes it a versatile compound for various applications in research and industry .

Biological Activity

1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride, also known as 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride (CAS Number: 21645-93-2), is a compound belonging to the class of benzofuran derivatives. This compound has gained attention for its potential therapeutic properties and biological activities, particularly in neuroprotection and cancer treatment.

The compound exhibits significant biochemical interactions, particularly with dopaminergic receptors. It primarily interacts with D2R and D3R subtypes, influencing neurotransmitter release and modulating dopamine levels. This interaction is crucial for its neuroprotective effects, especially in models of neurotoxicity induced by substances like cocaine.

Cellular Effects

Research indicates that 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride has protective effects against neurotoxicity. In SH-SY5Y cell cultures, the compound demonstrated the ability to modulate dopamine levels, providing a protective mechanism against cocaine-induced neurotoxicity. Additionally, its effects on various cell types suggest a broad spectrum of biological activity.

Molecular Mechanism

At the molecular level, the compound acts as a ligand for dopaminergic receptors. Its binding interactions lead to significant changes in cellular signaling pathways. Studies have shown that it can influence apoptosis pathways in cancer cells, indicating potential anticancer properties. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .

Neuroprotective Studies

In laboratory settings, 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride has been evaluated for its neuroprotective properties. Key findings include:

  • Cocaine-Induced Neurotoxicity : The compound protects SH-SY5Y cells from neurotoxic effects by modulating dopamine levels.

Anticancer Activity

The compound's potential anticancer activity has been explored through various studies:

  • Apoptosis Induction : In K562 leukemia cells, the compound induced apoptosis by increasing ROS levels and activating caspases 3 and 7. Flow cytometry analysis revealed that a significant percentage of treated cells underwent apoptosis compared to controls .

Dosage Effects

The biological effects of the compound vary with dosage:

  • Lower Doses : Exhibit neuroprotective properties without significant toxicity.
  • Higher Doses : May enhance apoptotic effects in cancer cells while still maintaining a degree of selectivity towards healthy cells.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
NeuroprotectionModulates dopamine levels; protects against cocaine-induced toxicity
Apoptosis InductionInduces apoptosis in K562 cells; increases ROS production
Interaction with ReceptorsActs as a ligand for D2R and D3R dopaminergic receptors
Dosage ResponseLower doses show neuroprotection; higher doses induce apoptosis

Case Studies

Several studies have highlighted the biological activity of 1-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine hydrochloride:

  • Neurotoxicity Study : A study demonstrated that treatment with this compound significantly reduced cell death in SH-SY5Y cultures exposed to cocaine, suggesting its potential as a therapeutic agent in treating substance abuse disorders.
  • Cancer Cell Line Evaluation : In K562 leukemia models, the compound showed promising results in inducing apoptosis through ROS generation and caspase activation, marking it as a candidate for further anticancer drug development.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11;/h3-6,8,11-12H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWHVYBAENDVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2=CC=CC=C2O1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
Reactant of Route 2
[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
Reactant of Route 3
[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
Reactant of Route 4
[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride
Reactant of Route 6
[1-(2,3-Dihydro-1-benzofuran-2-yl)ethyl](methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.